molecular formula C20H16ClN3O5S B3519684 4-CHLORO-2-NITRO-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]BENZAMIDE

4-CHLORO-2-NITRO-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]BENZAMIDE

Cat. No.: B3519684
M. Wt: 445.9 g/mol
InChI Key: SAPBALHPXAXXPK-UHFFFAOYSA-N
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Description

4-Chloro-2-nitro-N-[4-(4-toluidinosulfonyl)phenyl]benzamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes a chloro, nitro, and sulfonyl group attached to a benzamide core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-nitro-N-[4-(4-toluidinosulfonyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of 4-chloroaniline to produce 4-chloro-2-nitroaniline. This intermediate is then subjected to further reactions to introduce the sulfonyl and toluidino groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-nitro-N-[4-(4-toluidinosulfonyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substituting Agents: Amines, thiols, alkoxides.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 4-Chloro-2-amino-N-[4-(4-toluidinosulfonyl)phenyl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the toluidino group.

Mechanism of Action

The mechanism of action of 4-chloro-2-nitro-N-[4-(4-toluidinosulfonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-nitro-N-[4-(4-toluidinosulfonyl)phenyl]benzamide is unique due to the presence of the toluidinosulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where these properties are advantageous.

Properties

IUPAC Name

4-chloro-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O5S/c1-13-2-5-16(6-3-13)23-30(28,29)17-9-7-15(8-10-17)22-20(25)18-11-4-14(21)12-19(18)24(26)27/h2-12,23H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPBALHPXAXXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-CHLORO-2-NITRO-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]BENZAMIDE
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4-CHLORO-2-NITRO-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]BENZAMIDE
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4-CHLORO-2-NITRO-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]BENZAMIDE
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4-CHLORO-2-NITRO-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]BENZAMIDE

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